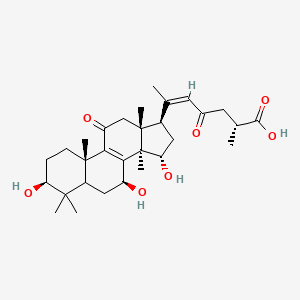

Ganoderenic acid C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18-,19+,21?,22+,23+,28+,29-,30+/m1/s1 |

InChI Key |

DIEUZIPSDUGWLD-OVMOFELOSA-N |

Isomeric SMILES |

C[C@H](CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of Ganoderenic Acid C: A Technical Guide to its Biosynthesis in Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, the revered medicinal mushroom known as Lingzhi or Reishi, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids, particularly the ganoderic acids, have garnered significant scientific attention for their wide-ranging pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Ganoderenic acid C is a notable member of this class, and understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Ganoderma lucidum, presenting key enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoid precursors in fungi.[1][2] The pathway can be broadly divided into two major stages: the formation of the lanosterol (B1674476) backbone and the subsequent modifications of this tetracyclic triterpene skeleton. While the initial steps leading to lanosterol are well-characterized, the later tailoring reactions that create the vast diversity of ganoderic acids are an active area of research.

Stage 1: From Acetyl-CoA to Lanosterol

The synthesis of the universal triterpenoid (B12794562) precursor, lanosterol, begins with acetyl-CoA and proceeds through a series of well-established enzymatic reactions. The key enzymes involved in this stage have been identified and characterized in Ganoderma lucidum.[3][4]

-

Acetyl-CoA to Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the rate-limiting step in this pathway, the reduction of HMG-CoA to mevalonate.[3]

-

Mevalonate to Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid building block, IPP, which can be isomerized to DMAPP (B1670823).

-

IPP and DMAPP to Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), a C15 intermediate. This reaction is catalyzed by FPP synthase (FPS).[3]

-

FPP to Squalene (B77637): Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene.[3]

-

Squalene to 2,3-Oxidosqualene (B107256): Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.

-

2,3-Oxidosqualene to Lanosterol: In the final step of this stage, 2,3-oxidosqualene is cyclized by lanosterol synthase (LS) to produce the tetracyclic triterpenoid backbone, lanosterol.[3][[“]]

// Enzymes hmgr [label="HMGR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fps [label="FPS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sqs [label="SQS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ls [label="LS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway flow acetyl_coa -> acetoacetyl_coa; acetoacetyl_coa -> hmg_coa; hmg_coa -> mevalonate [xlabel=" ", headlabel="HMGR", style=dashed, color="#EA4335"]; mevalonate -> mvp; mvp -> mvpp; mvpp -> ipp; ipp -> dmapp [dir=both]; dmapp -> gpp [xlabel="IPP"]; gpp -> fpp [xlabel="IPP", headlabel="FPS", style=dashed, color="#EA4335"]; fpp -> squalene [xlabel="FPP", headlabel="SQS", style=dashed, color="#EA4335"]; squalene -> oxidosqualene; oxidosqualene -> lanosterol [headlabel="LS", style=dashed, color="#EA4335"]; }

Caption: Upstream pathway of Ganoderic acid biosynthesis.

Stage 2: Lanosterol to this compound - The Role of Cytochrome P450s

The conversion of lanosterol into the myriad of ganoderic acids, including this compound, involves a series of oxidative modifications such as hydroxylation, oxidation, and dehydrogenation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6][7][8] The exact sequence of these reactions leading to this compound is still being elucidated, but several key CYP450s have been identified and functionally characterized, providing significant insights into this complex process.

-

CYP5150L8: This enzyme has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate in the biosynthesis of many ganoderic acids.[9][10][11]

-

CYP512 family (e.g., CYP512U6, CYP512W2): Members of this family are involved in various hydroxylations of the ganoderic acid skeleton. For instance, CYP512U6 has been demonstrated to hydroxylate the C-23 position of ganoderic acid DM and TR.[6][12] CYP512W2 is another crucial enzyme implicated in the formation of type II ganoderic acids.[1][13]

-

CYP5139G1: This P450 enzyme is responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[14][15]

Based on the known structures of lanosterol and this compound, and the characterized functions of the aforementioned CYP450s, a putative biosynthetic pathway can be proposed. This pathway likely involves a series of oxidations at various positions on the lanostane (B1242432) skeleton.

// Enzymes cyp5150l8 [label="CYP5150L8", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyp512_family [label="CYP512 family\n(e.g., CYP512U6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; other_cyps [label="Other CYPs\n& enzymes", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Pathway flow lanosterol -> intermediate1 [headlabel="CYP5150L8", style=dashed, color="#34A853"]; intermediate1 -> intermediate2 [headlabel="CYP512 family", style=dashed, color="#34A853"]; intermediate2 -> ganoderenic_c [headlabel="Other CYPs", style=dashed, color="#34A853"]; }

Caption: Downstream pathway of Ganoderic acid biosynthesis.

Regulatory Networks

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways and transcription factors, which respond to both developmental cues and environmental stimuli.

Signaling Pathways

-

Calcium (Ca²⁺) Signaling: Intracellular calcium levels play a crucial role in modulating ganoderic acid biosynthesis. An influx of extracellular Ca²⁺ can trigger the calcineurin signal transduction pathway, leading to the upregulation of genes involved in the biosynthesis pathway.[3][16][17]

-

Reactive Oxygen Species (ROS) and Nitric Oxide (NO): There is significant crosstalk between Ca²⁺ signaling and ROS/NO signaling. ROS can influence Ca²⁺ levels, and both are implicated in regulating the expression of biosynthesis genes.[18] NO has also been shown to interact with the Ca²⁺-calmodulin system to modulate ganoderic acid production in response to environmental stresses like heat.[19][20]

-

cAMP Signaling: The cyclic AMP (cAMP) signaling pathway is another important regulatory cascade. Treatment with cAMP or inhibitors of phosphodiesterase (the enzyme that degrades cAMP) can enhance the production of ganoderic acids, suggesting a positive regulatory role for this pathway.[21]

Caption: Regulatory signaling pathways.

Transcription Factors

Several families of transcription factors are known to regulate the expression of genes in the ganoderic acid biosynthesis pathway in response to the upstream signaling cascades. These include members of the C2H2, HTH, bZIP, and HMG families, which are responsive to elicitors like methyl jasmonate.[22][23]

Quantitative Data

The production of this compound and other ganoderic acids is highly variable and depends on the Ganoderma lucidum strain, culture conditions, and developmental stage. The following tables summarize some of the quantitative data available in the literature.

Table 1: Ganoderic Acid Content in Ganoderma lucidum

| Ganoderic Acid | Concentration (µ g/100 mg dry weight) | Developmental Stage | Reference |

| Ganoderic Acid T | 16.5 | Immature Fruiting Body | [24] |

| Ganoderic Acid S | 14.3 | Immature Fruiting Body | [24] |

| Ganoderic Acid Me | 12.5 | Immature Fruiting Body | [24] |

| Total Triterpenoids | 1210 | Immature Fruiting Body | [24] |

Table 2: Gene Expression Upregulation in Response to Stimuli

| Gene | Fold Upregulation | Stimulus | Reference |

| hmgr | 1.8 | Immature Fruiting Body | [16] |

| fps | 8.7 | Immature Fruiting Body | [16] |

| sqs | 30.5 | Immature Fruiting Body | [16] |

| ls | 19.2 | Immature Fruiting Body | [16] |

Table 3: Production of Ganoderic Acid Intermediates in Engineered Yeast

| Compound | Titer (mg/L) | Engineered Strain | Reference |

| HLDOA | 14.5 | S. cerevisiae expressing CYP5150L8 | [9][11] |

| DHLDOA | 2.2 | S. cerevisiae expressing CYP5150L8 & CYP5139G1 | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol is adapted from methodologies described for the analysis of ganoderic acids in Ganoderma lucidum.[17][21][25][26]

-

Sample Preparation and Extraction:

-

Harvest and lyophilize G. lucidum mycelia or fruiting bodies.

-

Grind the dried material into a fine powder.

-

Accurately weigh 1 g of the powdered sample into a flask.

-

Add 20 mL of chloroform (B151607) (or 95% ethanol) and perform ultrasonic extraction for 30 minutes.[21]

-

Repeat the extraction twice, combining the extracts.

-

Filter the combined extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (B129727) (HPLC grade) and filter through a 0.2 µm syringe filter before analysis.

-

-

HPLC Analysis:

-

HPLC System: An HPLC system equipped with a DAD detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (v/v) (B). A typical gradient might be: 0-10 min, 20-40% A; 10-30 min, 40-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[25]

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak in the sample chromatograms based on the retention time of the standard.

-

Quantify the concentration of this compound in the samples by correlating the peak area with the calibration curve.

-

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

This protocol is based on methods used for analyzing the expression of genes in the ganoderic acid biosynthesis pathway.[4][27][28]

-

RNA Extraction and cDNA Synthesis:

-

Harvest G. lucidum mycelia from liquid culture or different developmental stages.

-

Immediately freeze the samples in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers for the target genes (e.g., hmgr, fps, sqs, ls, and specific CYP450s) and a stable reference gene (e.g., 18S rRNA).

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Protocol 3: In Vitro Lanosterol Synthase (LS) Enzyme Activity Assay

This protocol provides a general framework for assaying the activity of lanosterol synthase.[29]

-

Enzyme Preparation:

-

Prepare a microsomal fraction from G. lucidum mycelia, which contains the membrane-bound lanosterol synthase. This typically involves cell lysis, differential centrifugation to pellet the microsomes, and resuspension in a suitable buffer.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂).

-

Add the microsomal fraction containing the LS enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding a quenching solution (e.g., 2:1 v/v methanol:chloroform).

-

Extract the lanosterol product by adding an organic solvent like hexane, followed by vigorous vortexing.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer containing the lanosterol.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the product by LC-MS/MS or GC-MS to identify and quantify the lanosterol produced.

-

Experimental Workflow

The study of the this compound biosynthesis pathway typically follows a logical workflow, from the initial cultivation of the fungus to the final analysis of metabolites and gene expression.

Caption: General experimental workflow for pathway analysis.

Conclusion

The biosynthesis of this compound in Ganoderma lucidum is a complex and highly regulated process. While significant strides have been made in identifying the key enzymes of the upstream MVA pathway and several of the crucial downstream cytochrome P450s, the complete, linear sequence of enzymatic reactions from lanosterol to this compound remains an area of active investigation. A deeper understanding of this pathway, coupled with insights into its intricate regulatory networks, will be instrumental in developing strategies for the enhanced production of this valuable medicinal compound. The protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of Ganoderma lucidum and harnessing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast [agris.fao.org]

- 3. Impacts of calcium signal transduction on the fermentation production of antitumor ganoderic acids by medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induced effect of Na(+) on ganoderic acid biosynthesis in static liquid culture of Ganoderma lucidum via calcineurin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Cross Talk between Nitric Oxide and Calcium-Calmodulin Regulates Ganoderic Acid Biosynthesis in Ganoderma lucidum under Heat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate [frontiersin.org]

- 23. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ganoderic Acid Accumulation and Biosynthetic Gene Expression during Fruiting Body Development in Ganoderma lucidum | Atlantis Press [atlantis-press.com]

- 25. akjournals.com [akjournals.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 28. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

Unraveling the Molecular Architecture of Ganoderenic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, stands as a molecule of significant interest within the scientific community. Its complex polycyclic structure and potential therapeutic activities necessitate a thorough understanding of its chemical architecture. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that form the foundation of its characterization.

Physicochemical and Spectroscopic Overview

This compound possesses the molecular formula C₃₀H₄₄O₇, corresponding to a molecular weight of 516.7 g/mol .[1] The initial characterization of this compound relies on a suite of spectroscopic techniques that provide foundational data for its structural determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₇ | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Methanol (B129727) | [1] |

Mass Spectrometry Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in identifying its structural components.

Table 2: Mass Spectrometry Data for this compound

| Ion Mode | Observed m/z | Interpretation |

| Positive | [M+H]⁺ | Protonated molecule |

| Negative | [M-H]⁻ | Deprotonated molecule |

Note: Specific m/z values are dependent on the instrument and experimental conditions. The values provided are theoretical based on the molecular formula.

The fragmentation of ganoderenic acids in mass spectrometry often involves characteristic losses of small molecules such as water (H₂O) and carbon dioxide (CO₂), providing clues to the presence of hydroxyl and carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structure elucidation of complex organic molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established.

While a complete, publicly available, and assigned NMR dataset specifically for this compound is not readily found in the searched literature, data from closely related compounds, such as other ganoderic acids, provide a strong basis for its structural analysis. The elucidation process, as described for similar triterpenoids isolated from Ganoderma species, follows a standardized workflow.[2]

Workflow for NMR-Based Structure Elucidation:

Caption: Workflow for the NMR-based structure elucidation of this compound.

Experimental Protocols

The successful elucidation of this compound's structure hinges on meticulous experimental procedures for isolation and spectroscopic analysis.

Isolation of this compound

The isolation of ganoderic acids from Ganoderma species typically involves the following steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as ethanol (B145695) or methanol.[2]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatography: The triterpenoid-rich fraction is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).[3]

NMR Spectroscopy

For the acquisition of high-quality NMR data, the purified sample of this compound is dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

General Protocol for 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of protons within individual spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous one-bond C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is vital for connecting the individual spin systems and elucidating the overall carbon skeleton, including the positions of quaternary carbons and functional groups.

Signaling Pathway Interactions

While specific signaling pathway studies for this compound are limited in the available literature, related compounds like Ganoderic acid C1 have been shown to modulate key cellular signaling cascades, suggesting potential avenues of research for this compound.

Caption: Potential signaling pathway targets of this compound.

Conclusion

The chemical structure elucidation of this compound is a meticulous process that relies on the synergistic application of modern spectroscopic techniques, primarily mass spectrometry and multidimensional NMR. While a complete, publicly available dataset of its NMR assignments remains to be consolidated, the established methodologies for triterpenoid analysis provide a clear roadmap for its characterization. Further research to fully delineate its spectroscopic properties and explore its interactions with cellular signaling pathways will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Unveiling the Spectroscopic Signature of Ganoderenic Acid C: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Summary of Spectroscopic Data

The following tables summarize the key quantitative NMR and mass spectrometry data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Ganoderic Acid C (3) in CDCl₃

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-18 | 0.64 | s | |

| H-29 | 0.90 | s | |

| H-28 | 1.03 | s | |

| H-21 | 1.12 | d | 6.0 |

| H-27 | 1.16 | d | 7.2 |

| H-19 | 1.37 | s | |

| H-30 | 1.69 | s |

Note: This data is for a compound identified as ganoderic acid C (3) and may be subject to isomeric variations. A complete, unambiguously assigned dataset for this compound was not available in a single source at the time of this compilation.

Table 2: ¹³C NMR Spectroscopic Data for Ganoderic Acid C

Table 3: Mass Spectrometry Data for Ganoderic Acid C

| Parameter | Value |

| Molecular Formula | C₃₀H₄₄O₇ |

| Molecular Weight | 516.7 g/mol |

| Ionization Mode | ESI/APCI |

| Precursor Ion [M-H]⁻ | m/z 515.3 (predicted) |

| Precursor Ion [M+H]⁺ | m/z 517.3 (predicted) |

| Key Fragment Ions | The mass spectra of ganoderic acids typically exhibit neutral losses of H₂O (18 Da) and CO₂ (44 Da). A characteristic fragmentation involves the cleavage of the C20-C22 bond in the side chain, resulting in a loss of 130 Da. |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of NMR and mass spectrometry data for ganoderic acids, based on established protocols in the field.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or pyridine-d₅, to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is typically performed, including COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (LC-MS/MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for the separation of ganoderic acids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30-40 °C.

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, often in both positive and negative ion modes to obtain comprehensive data.

-

Scan Mode: Initial analysis is performed in full scan mode to identify the precursor ion. Subsequently, product ion scans (MS/MS) are conducted to obtain fragmentation patterns. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.

-

Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.

Caption: Workflow for the isolation and analysis of this compound.

Caption: Potential signaling pathways modulated by Ganoderic acid C.

Biological activity of Ganoderenic acid C and its derivatives

An In-depth Technical Guide on the Biological Activity of Ganoderenic Acid C and Its Derivatives

Introduction

Ganoderic acids, including this compound, are a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1][2][3] For centuries, G. lucidum has been utilized in traditional Eastern medicine to promote health and longevity.[2][4] Modern scientific inquiry has identified its triterpenoid (B12794562) constituents, particularly ganoderic acids, as key bioactive compounds responsible for a wide array of pharmacological activities.[5][6][7] These activities include anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects.[3][4]

This compound and its related derivatives have garnered significant attention for their potential therapeutic applications. Their biological activities are largely attributed to the modulation of critical cellular signaling pathways.[3] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Biological Activities

Anti-inflammatory Activity

This compound and its derivatives exhibit potent anti-inflammatory properties by targeting central regulators of the inflammatory response.[1] Ganoderic acid C1, a derivative, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages.[8] The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9][10] By interfering with these cascades, these compounds effectively reduce the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

Anticancer Activity

A significant body of research has focused on the anticancer properties of ganoderic acids.[3][12] These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines, including breast, prostate, liver, and lung cancer.[12][13][14] The anticancer mechanisms are multifaceted, often involving the induction of apoptosis through the mitochondrial pathway.[12][15] This includes the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9.[12][13][15] Furthermore, ganoderic acids can modulate the expression of key apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio.[12][15] Some derivatives also suppress tumor invasion and metastasis by inhibiting matrix metalloproteinases (MMPs).[12]

Hepatoprotective Activity

Several ganoderic acids, including derivatives like Ganoderic acid A and C2, have demonstrated significant liver-protective effects.[4][16] They can protect the liver from various insults, including alcohol-induced injury and damage caused by toxins like carbon tetrachloride (CCl4).[16][17][18] The hepatoprotective mechanisms are linked to their antioxidant and anti-inflammatory properties.[16][18] They enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[16][17][18] Additionally, they can ameliorate liver injury by reducing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[17][18] In cases of α-amanitin-induced liver injury, Ganoderic acid C2 was found to reduce the activity of caspases-3, -8, and -9, thereby preventing apoptosis.[16]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data reported for this compound and related derivatives.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration / IC50 | Key Signaling Pathway(s) | Reference(s) |

|---|---|---|---|---|---|---|

| Ganoderic Acid C | Macrophages | Lipopolysaccharide (LPS) | TNF-α | IC50 = 24.5 µg/mL | MAPK, NF-κB, AP-1 | [8] |

| Ganoderic Acid C1 | Macrophages | Lipopolysaccharide (LPS) | TNF-α | Not specified, significant reduction shown | NF-κB | [8] |

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [1] |

| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified, significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |[1][11] |

Table 2: In Vitro Anticancer Activity

| Compound/Extract | Cell Line | Activity | IC50 Value | Key Mechanism(s) | Reference(s) |

|---|---|---|---|---|---|

| G. lucidum Extract | MDA-MB 231 (Breast Cancer) | Antiproliferative | 25.38 µg/mL | Apoptosis, Autophagy | [14] |

| G. lucidum Extract | SW 620 (Colon Cancer) | Antiproliferative | 47.90 µg/mL | Apoptosis, Autophagy | [14] |

| Ganoderic Acid T | HCT-116 (Colon Cancer) | Anti-invasion | Not specified | Inhibition of NF-κB, downregulation of MMP-2/9 | [12] |

| Ganoderic Acid Me | 95-D (Lung Carcinoma) | Cytotoxicity | Not specified | Induction of p53 and Bax, Caspase-3 activation | [12][15] |

| Ganoderic Acid Mf/S | HeLa (Cervical Cancer) | Apoptosis | Not specified | Mitochondria-mediated pathway, Cytochrome c release |[12][15] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through the modulation of complex intracellular signaling networks.

Inhibition of NF-κB and MAPK Inflammatory Pathways

A primary mechanism for the anti-inflammatory activity of this compound is the dual inhibition of the NF-κB and MAPK signaling pathways.[8] In response to stimuli like LPS, these pathways become activated, leading to the transcription of pro-inflammatory genes. This compound intervenes by preventing the degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, and by down-regulating the phosphorylation of MAPK proteins, thereby suppressing the inflammatory cascade.[8][11]

Induction of Mitochondria-Mediated Apoptosis

In cancer cells, ganoderic acids often trigger apoptosis via the intrinsic, or mitochondrial, pathway.[12][15] This process is initiated by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[12] Cytosolic cytochrome c then activates a cascade of effector caspases, primarily caspase-3 and caspase-9, which execute the apoptotic program, leading to characteristic morphological changes like DNA fragmentation.[12][13][15]

Experimental Protocols

The following sections detail common methodologies used to evaluate the biological activities of this compound and its derivatives.

In Vitro Anti-inflammatory Assay Workflow

This protocol provides a general workflow for assessing the anti-inflammatory effects of a compound on cultured cells, such as macrophages or microglia.[1]

-

Cell Culture: Plate cells (e.g., RAW 264.7 or BV-2 microglia) in appropriate culture plates and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Induce an inflammatory response by adding a stimulus, such as Lipopolysaccharide (LPS), to the culture medium. Include control groups (untreated, LPS only).

-

Incubation: Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

-

Quantification of Mediators:

-

Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent assay.

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Cell Lysate Analysis: Collect cell lysates to analyze protein expression via Western Blotting.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the molecular pathways affected by the test compound.[1][11]

-

Protein Extraction: Lyse the cells treated as described in the workflow above using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. Band intensity is quantified using image analysis software and normalized to a loading control (e.g., β-actin).[1]

Conclusion

This compound and its derivatives are potent bioactive compounds from Ganoderma lucidum with significant therapeutic potential. Their well-documented anti-inflammatory, anticancer, and hepatoprotective activities are rooted in their ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and the intrinsic apoptosis pathway. The quantitative data and established experimental protocols provide a solid foundation for further research and development. Future studies should focus on the in vivo efficacy, bioavailability, and safety profiles of these compounds, paving the way for their potential use as novel therapeutic agents in the treatment of inflammatory diseases, cancer, and liver disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. mdpi.com [mdpi.com]

- 17. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatoprotective effect of crude polysaccharides extracted from Ganoderma lucidum against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ganoderenic Acid C from Ganoderma Species: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in various Ganoderma species. The document details established experimental protocols, from the initial extraction from raw fungal material to final purification using advanced chromatographic techniques. Quantitative data from various studies are summarized to provide a comparative analysis of different methodologies. Furthermore, this guide illustrates key experimental workflows and relevant biological signaling pathways through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Ganoderma species, particularly Ganoderma lucidum, have a long history of use in traditional medicine, primarily in Asia.[1] The therapeutic potential of these fungi is largely attributed to their rich content of bioactive compounds, most notably triterpenoids and polysaccharides.[2][3] Among the vast array of triterpenoids, Ganoderenic acids, a subclass of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2][4]

This compound is one of the many triterpenoids isolated from Ganoderma species.[5] Its discovery and subsequent isolation have been pivotal in understanding the chemical diversity within this genus and exploring the therapeutic potential of its individual constituents. This guide aims to provide a detailed, technical framework for the successful isolation and purification of this compound, compiling methodologies from various scientific sources to ensure a comprehensive and practical approach for researchers.

Extraction and Isolation Methodologies

The isolation of this compound from Ganoderma fruiting bodies or mycelia is a multi-step process involving extraction, partitioning, and chromatography. The general workflow is designed to first obtain a crude extract enriched with triterpenoids, followed by successive purification steps to isolate the target compound.

Raw Material Preparation

The primary source for the isolation of this compound is the fruiting bodies of Ganoderma lucidum or other related species like Ganoderma tsugae.[6][7]

Protocol:

-

Procurement and Cleaning: Obtain dried fruiting bodies of the desired Ganoderma species. Clean the raw material thoroughly to remove any adhering debris.[6]

-

Grinding: Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh). This increases the surface area, leading to more efficient extraction.[6][8]

-

Storage: Store the powdered material in a cool, dry place to prevent degradation of the bioactive compounds.[6]

Crude Extraction

The initial step involves extracting the triterpenoid fraction from the powdered fungal material. Ethanol-based extraction methods are most commonly employed.

Protocol 1: Maceration Extraction

-

Maceration: Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol (B145695) at room temperature for 24 hours, with occasional stirring.[6]

-

Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the solid residue.[6]

-

Repeated Extraction: Repeat the extraction process on the residue at least two more times with fresh 95% ethanol to maximize the yield.[6][8]

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Mixing: Mix the powdered Ganoderma lucidum with 80% ethanol, typically at a solid-to-liquid ratio of 1:20 (w/v).[8]

-

Sonication: Place the mixture in an ultrasonic bath and sonicate for approximately 45 minutes at a controlled temperature of 45°C.[8]

-

Filtration and Concentration: Follow the filtration and concentration steps as described in the maceration protocol.[8]

Solvent Partitioning for Triterpenoid Enrichment

To separate the triterpenoid-rich fraction from more polar compounds in the crude extract, solvent-solvent partitioning is utilized.

Protocol:

-

Suspension: Suspend the crude ethanolic extract in distilled water.[6]

-

Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of a non-polar solvent like methylene (B1212753) chloride or chloroform (B151607), repeated three times.[6][9]

-

Fraction Collection: Combine the organic solvent fractions, which will contain the triterpenoids.[6]

-

Drying and Evaporation: Dry the combined organic fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[6]

Chromatographic Purification

The final and most critical stage of isolation involves a series of chromatographic techniques to separate this compound from other closely related triterpenoids.

Protocol:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the triterpenoid-enriched fraction to silica gel column chromatography.[6]

-

Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol (B129727).[10]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[6]

-

Combine the fractions that show the presence of the target compound.[6]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, utilize a preparative or semi-preparative reversed-phase C18 HPLC column.[6][7]

-

Dissolve the enriched fraction from the previous step in the mobile phase.[6]

-

Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and an aqueous solution of a weak acid, such as 0.1% acetic acid or 2% acetic acid.[6][7] The specific gradient will need to be optimized for baseline separation.

-

Collect the peak corresponding to this compound based on its retention time relative to a standard, if available.[7]

-

-

Recrystallization:

-

The purified fractions containing this compound can be further purified by recrystallization from a suitable solvent like methanol to obtain high-purity crystals.[8]

-

Quantitative Data and Analysis

The yield and purity of isolated this compound can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body vs. mycelia), and the extraction and purification methods employed. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary analytical techniques for the quantification of Ganoderenic acids.[4][11]

Table 1: Comparison of Extraction Methods for Ganoderic Acids

| Extraction Method | Solvent | Source Material | Reported Yield/Concentration | Reference |

| Ultrasound-Assisted Maceration | Ethanol | G. lucidum | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | [8] |

| Hot Solvent Extraction | Ethanol | Ganoderma species | 1.74% | [8] |

| Supercritical CO2 Extraction | CO2 | Cultivated G. lucidum | 1.13% | [8] |

| Supercritical CO2 Extraction | CO2 | Wild G. lucidum | 1.29% | [8] |

| Liquid Static Culture | - | G. lucidum Mycelia | Total of 5 GAs: up to 986.53 mg/L | [8] |

Table 2: HPLC Parameters for Ganoderic Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | [7] |

| Mobile Phase | Gradient of acetonitrile and 2% aqueous acetic acid | [7] |

| Flow Rate | 0.8 mL/min | [7] |

| Detection Wavelength | 252 nm | [7] |

| Column Temperature | 30°C | [4] |

| Injection Volume | 20 µL | [4] |

Table 3: Analytical Performance for this compound Quantification

| Parameter | Value | Reference |

| Linear Range | 0.3125 - 20 µg/mL | [5] |

| Correlation Coefficient (R²) | > 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 0.3125 µg/mL | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Signaling Pathways

Ganoderic acids have been shown to modulate various signaling pathways involved in inflammation and cancer.[4] While specific pathways for this compound are still under investigation, research on closely related compounds like Ganoderic Acid A and C2 provides insights into potential mechanisms of action.

The following diagram illustrates a generalized signaling pathway that can be modulated by Ganoderic acids, such as the JAK/STAT pathway, which is implicated in immune response and cell proliferation.

Conclusion

The isolation and purification of this compound from Ganoderma species is a well-documented process that relies on a combination of classical and modern phytochemical techniques. This guide has outlined the critical steps, from raw material preparation to high-purity isolation, supported by quantitative data and detailed protocols. The provided workflows and pathway diagrams serve as a visual aid to complement the technical descriptions. As research into the therapeutic properties of individual Ganoderic acids continues, the methodologies described herein will be fundamental for obtaining the high-quality compounds necessary for pharmacological studies and potential drug development.

References

- 1. Ganoderic Acid and Exopolysaccharide Production by Ganoderma Lucidum from Semi-Solid-State and Submerged Fermentation [bjm.ui.ac.ir]

- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. akjournals.com [akjournals.com]

- 6. benchchem.com [benchchem.com]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Putative Enzymes in Ganoderenic Acid C Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the enzymatic machinery involved in the biosynthesis of Ganoderenic acid C, a pharmacologically significant triterpenoid (B12794562) produced by Ganoderma lucidum. The document details the core biosynthetic pathway, the functions of key putative enzymes, quantitative data from genetic engineering studies, and detailed experimental protocols relevant to the field.

The Biosynthetic Pathway of Ganoderenic Acids

Ganoderic acids (GAs), including this compound, are synthesized via the mevalonate (B85504) (MVA) pathway, a complex series of enzymatic reactions that convert acetyl-CoA into the triterpenoid backbone, lanosterol (B1674476).[1][2] Subsequent modifications of lanosterol, primarily oxidation and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast diversity of GAs.[3][4] The initial steps leading to the synthesis of the precursor farnesyl pyrophosphate (FPP) are common to the biosynthesis of many isoprenoids.[5]

The committed steps towards ganoderic acid synthesis begin with the cyclization of squalene (B77637) to form lanosterol.[6] The pathway can be broadly divided into two major stages: the formation of the lanostane (B1242432) skeleton and the subsequent modifications of this skeleton.

Biosynthetic Pathway Diagram

Caption: Putative biosynthetic pathway of ganoderic acids.

Putative Enzymes Involved in Ganoderenic Acid Synthesis

The biosynthesis of ganoderenic acids is a multi-step process orchestrated by a series of enzymes. The key enzymes that have been identified and studied are detailed below.

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR)

HMGR is a critical rate-limiting enzyme in the MVA pathway, catalyzing the conversion of HMG-CoA to mevalonate.[2][7] Its activity is a key regulatory point in the biosynthesis of not only ganoderic acids but all isoprenoids.[8] Overexpression of the HMGR gene in Ganoderma lucidum has been shown to significantly increase the production of ganoderic acids.[2]

Farnesyl Pyrophosphate Synthase (FPS)

FPS is a key enzyme that catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][9] FPP serves as the immediate precursor for the synthesis of squalene, the first committed step in triterpenoid biosynthesis.[10] Overexpression of the FPS gene has been demonstrated to enhance the production of ganoderic acids.[11]

Squalene Synthase (SQS)

SQS catalyzes the first committed step in triterpenoid biosynthesis, the head-to-head condensation of two molecules of FPP to form squalene.[6] This enzyme represents a crucial branch point, diverting the metabolic flux from other isoprenoid pathways towards the synthesis of triterpenoids like ganoderic acids.

Squalene Epoxidase (SE)

SE, also known as squalene monooxygenase, is a key enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[12][13] This is the first oxygenation step in the biosynthesis of sterols and triterpenoids.[14] Overexpression of the SE gene in G. lingzhi has been shown to increase the production of ganoderic acids.[12][15]

Lanosterol Synthase (LS)

LS, also referred to as oxidosqualene cyclase, is a pivotal enzyme that catalyzes the complex cyclization of 2,3-oxidosqualene to form lanosterol, the precursor of all ganoderic acids.[16][17] The overexpression of the LS gene in Ganoderma lingzhi has been shown to enhance the accumulation of lanosterol and total ganoderic acids.[18]

Cytochrome P450 Monooxygenases (CYPs)

The vast structural diversity of ganoderic acids is primarily attributed to the activity of a large family of cytochrome P450 monooxygenases.[3] These enzymes catalyze a series of oxidation and hydroxylation reactions on the lanosterol backbone to produce various ganoderic acid intermediates and final products.[4][19] Several specific CYPs have been identified as being involved in ganoderic acid biosynthesis, including CYP5150L8, CYP5139G1, and CYP512U6.[20][21]

Quantitative Data on Enzyme Overexpression

Genetic engineering of the ganoderic acid biosynthetic pathway has been a key strategy to enhance production. The following table summarizes the quantitative effects of overexpressing key enzyme-encoding genes on ganoderic acid and intermediate metabolite accumulation.

| Gene Overexpressed | Host Organism | Key Findings | Fold Increase in Product | Reference |

| Truncated HMGR | Ganoderma lucidum | Increased total ganoderic acid content. | ~2-fold | [2] |

| HMGR | Ganoderma lucidum | Enhanced accumulation of squalene and lanosterol. | - | [2] |

| FPS | Ganoderma lucidum | Increased production of total ganoderic acids. | - | [11] |

| SE | Ganoderma lingzhi | Increased total ganoderic acid production. | ~2-fold | [12][15] |

| SE and HMGR (co-overexpression) | Ganoderma lingzhi | Further enhanced individual ganoderic acid production compared to single overexpression. | - | [12] |

| LS | Ganoderma lingzhi | Increased content of several individual ganoderic acids. | 1.9 to 6.1-fold (for different GAs) | [18] |

| LS | Ganoderma lingzhi | Increased accumulation of lanosterol and ergosterol. | 2.3-fold (lanosterol) | [18] |

| wc-2 (blue light receptor) | Ganoderma lingzhi | Increased accumulation of several individual ganoderic acids under blue light. | 2.08 to 2.51-fold (for different GAs) | [6] |

Regulatory Networks in Ganoderic Acid Biosynthesis

The biosynthesis of ganoderic acids is a tightly regulated process influenced by both internal and external factors. Several transcription factors and signaling molecules have been identified to play a role in this complex regulatory network.

Regulatory Pathway Diagram

Caption: Simplified regulatory network of ganoderic acid biosynthesis.

Key transcription factors identified to regulate ganoderic acid biosynthesis include AreA, Crz1, LaeA, PacC, and Swi6.[6] Additionally, signaling molecules such as reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca2+ are involved in the signal transduction pathways that modulate the expression of biosynthetic genes.[6][22]

Experimental Protocols

This section provides generalized protocols for key experiments in the study of ganoderic acid biosynthesis. These protocols are based on methodologies reported in the literature and may require optimization for specific experimental conditions.

General Experimental Workflow

Caption: General workflow for studying a putative enzyme in ganoderic acid biosynthesis.

Protoplast Preparation from Ganoderma lucidum Mycelia

-

Mycelia Culture: Inoculate G. lucidum mycelia in a suitable liquid medium and culture for 3-4 days.

-

Harvesting: Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).

-

Enzymatic Digestion: Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lywallzyme, driselase) in an osmotic stabilizer.

-

Incubation: Incubate the mixture at 30°C with gentle shaking for 2-3 hours.

-

Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering through a sterile mesh.

-

Purification: Pellet the protoplasts by centrifugation and wash several times with the osmotic stabilizer to remove residual enzymes.

-

Quantification: Resuspend the protoplasts in the osmotic stabilizer and determine the concentration using a hemocytometer.

PEG-Mediated Transformation of Ganoderma lucidum Protoplasts

-

Protoplast Suspension: Prepare a suspension of protoplasts at a concentration of 1 x 10^7 protoplasts/mL in the osmotic stabilizer.

-

DNA Addition: Add the plasmid DNA (containing the gene of interest and a selection marker) to the protoplast suspension.

-

PEG Treatment: Add an equal volume of PEG solution (e.g., 40% PEG 4000 in a suitable buffer) and incubate at room temperature.

-

Washing and Plating: Gradually dilute the transformation mixture with the osmotic stabilizer, pellet the protoplasts by centrifugation, and resuspend in a small volume of osmotic stabilizer. Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.

-

Incubation and Selection: Incubate the plates until transformant colonies appear. Subculture the colonies on fresh selection medium to confirm stable transformation.

Extraction of Ganoderic Acids from Mycelia

-

Drying and Grinding: Harvest the mycelia from liquid culture, dry them thoroughly (e.g., at 60°C), and grind into a fine powder.

-

Solvent Extraction: Extract the powdered mycelia with a suitable organic solvent, such as 95% ethanol (B145695), at an elevated temperature (e.g., 80°C) for several hours.[23][24]

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator.

-

Sample Preparation for HPLC: Dissolve the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.2 µm syringe filter before HPLC analysis.[12]

Quantification of Ganoderic Acids by HPLC

-

Chromatographic System: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, typically with acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.1% acetic acid).[23]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 252 nm, which is optimal for the detection of many ganoderic acids.[25]

-

Quantification: Prepare a calibration curve using authentic standards of the ganoderic acids of interest. Identify and quantify the ganoderic acids in the samples by comparing their retention times and peak areas to the standards.

HMGR Enzyme Activity Assay (Colorimetric)

This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[8][19]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).

-

Assay Protocol: In a 96-well plate, add the reaction buffer, NADPH, the enzyme sample (cell-free extract or purified enzyme), and the inhibitor (if screening). Pre-incubate the mixture.

-

Initiate Reaction: Start the reaction by adding the substrate, HMG-CoA.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation.

Farnesyl Pyrophosphate Synthase (FPS) Enzyme Activity Assay (Radiochemical)

This assay measures the conversion of radiolabeled isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP).[2][21]

-

Reaction Mixture: Prepare a reaction buffer containing MOPS (pH 7.5), MgCl2, DTT, GPP, and [14C]-IPP.

-

Enzyme Reaction: Add the enzyme preparation to the reaction mixture and incubate at 37°C.

-

Product Extraction: Stop the reaction and extract the product (FPP) with a suitable organic solvent (e.g., butanol).

-

Hydrolysis and Scintillation Counting: Treat the extracted product with acid phosphatase to hydrolyze FPP to farnesol (B120207). Extract the farnesol with hexane (B92381) and quantify the radioactivity using a scintillation counter.

Conclusion

The biosynthesis of this compound and other related triterpenoids in Ganoderma lucidum is a complex process involving a series of putative enzymes, starting from the mevalonate pathway and culminating in a cascade of modifications by cytochrome P450 monooxygenases. Significant progress has been made in identifying and characterizing the key enzymes, and genetic engineering approaches have shown promise in enhancing the production of these valuable compounds. This guide provides a foundational understanding of the enzymatic players and the experimental approaches used to study them, serving as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development. Further research is needed to fully elucidate the functions of all the enzymes in the pathway and to unravel the intricate regulatory networks that control their expression.

References

- 1. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome profiling of transcription factors in Ganoderma lucidum in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ftb.com.hr [ftb.com.hr]

- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 9. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for protoplast isolation - Online Biology Notes [onlinebiologynotes.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 23. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 24. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jfda-online.com [jfda-online.com]

The Function of Ganoderenic Acid C in Ganoderma Physiology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma species, particularly Ganoderma lucidum, are renowned for their production of a diverse array of bioactive secondary metabolites, among which triterpenoids, including ganoderic and ganoderenic acids, are of significant pharmacological interest. While extensive research has focused on the therapeutic effects of these compounds on human health, their endogenous physiological roles within the fungus remain largely unexplored. This technical guide synthesizes the current understanding of Ganoderic acid C, focusing on its biosynthesis, regulation, and probable functions in Ganoderma physiology. By examining its unique accumulation patterns during fruiting body development, we infer its potential roles in developmental and protective processes. This paper provides detailed experimental protocols for the extraction, quantification, and analysis of ganoderic acids, alongside visualizations of key metabolic and regulatory pathways to support further research in this area.

Introduction: The Endogenous Role of Ganoderma Triterpenoids

Ganoderma lucidum produces over 400 distinct bioactive compounds, with triterpenoids being a major class responsible for many of its medicinal properties.[1] These compounds, synthesized via the mevalonate (B85504) pathway, are not essential for primary growth but are crucial for the fungus's interaction with its environment, serving in defense and potentially in developmental signaling.[2] While the pharmacological effects of ganoderic acids—such as anti-inflammatory, anti-cancer, and immunomodulatory activities—are well-documented, their function for the fungus itself is a critical knowledge gap.[3][4] This guide focuses specifically on Ganoderenic acid C, a prominent triterpenoid (B12794562), to explore its physiological significance within Ganoderma.

The Putative Function of this compound in Fungal Development

Direct experimental evidence elucidating the precise function of this compound in Ganoderma physiology is currently limited. However, significant insights can be drawn from its accumulation patterns during the fungal life cycle. Secondary metabolites in fungi are often produced in a spatially and temporally specific manner, correlating with their function.

A key study analyzing metabolite changes during different growth periods of G. lucidum revealed that this compound, along with Ganoderic acid B, is most abundant during the pileus stage (PS) , which is the mature cap of the fruiting body.[5] This is in contrast to other triterpenoids, such as Ganoderenic acids E, H, and I, which peak during the initial bud stage (BS).[5] This differential accumulation strongly suggests that this compound serves a specific function related to the maturation, protection, or reproductive processes of the mushroom cap.

Hypothesized Functions:

-

Structural Integrity: It may contribute to the structural reinforcement of the pileus as it expands and matures.

-

Defense: The pileus is the most exposed part of the fruiting body and houses the spore-producing hymenium. High concentrations of this compound may serve as a chemical defense against fungivorous insects, nematodes, or competing microbes.[6]

-

Spore Maturation and Release: It could act as a signaling molecule or create a specific chemical microenvironment necessary for the final stages of spore development or for triggering spore release. Research has shown that promoting sporulation can efficiently improve the production of other ganoderic acids.[7]

Data Presentation: Triterpenoid Accumulation in G. lucidum

The following tables summarize quantitative data on the accumulation of various ganoderic acids during the development of the Ganoderma fruiting body.

Table 1: Relative Abundance of Triterpenoids During Ganoderma lucidum Growth Stages.

| Triterpenoid | Bud Stage (BS) | Pileus Stage (PS) |

| Ganoderenic acid E | High | Lower |

| Ganoderenic acid H | High | Lower |

| Ganoderenic acid I | High | Lower |

| This compound | Lower | High |

| Ganoderic acid B | Lower | High |

Data synthesized from metabolomic analysis which identified Ganoderenic acids B and C as abundant in the pileus stage, while others were more abundant in the bud stage.[5]

Table 2: Quantitative Analysis of Select Ganoderic Acids During Fruiting Body Development.

| Developmental Stage | Ganoderic Acid T (µ g/100 mg DW) | Ganoderic Acid S (µ g/100 mg DW) | Ganoderic Acid Me (µ g/100 mg DW) | Total Triterpenoids (µ g/100 mg DW) |

| Primordium | ~5.0 | ~4.0 | ~3.5 | ~750 |

| Immature Stage | 16.5 | 14.3 | 12.5 | 1210 |

| Mature Stage | ~7.5 | ~6.0 | ~5.0 | ~850 |

Data from a study on G. lucidum showing that the highest concentration of several major ganoderic acids and total triterpenoids occurs in the immature fruiting body.[8][9] DW = Dry Weight.

Biosynthesis and Regulation of this compound

This compound, like all ganoderic acids, is a triterpenoid synthesized through the mevalonate (MVA) pathway. The process begins with acetyl-CoA and proceeds through several key enzymatic steps to produce the precursor lanosterol. Lanosterol then undergoes a series of largely uncharacterized, yet complex, tailoring reactions including oxidation, reduction, and hydroxylation, catalyzed by enzymes like cytochrome P450 monooxygenases, to generate the vast diversity of ganoderic acids.[10]

The entire pathway is tightly regulated by a complex network of internal and external signals, including environmental stressors. Factors such as heat stress, water availability, and nitrogen limitation have been shown to influence the expression of biosynthetic genes and the subsequent accumulation of ganoderic acids.[11] Signaling molecules like nitric oxide (NO) and transcription factors such as GCN4 are also implicated in this regulatory network, often by modulating the cellular redox state.[11][12]

Visualizations: Pathways and Workflows

Caption: Generalized biosynthetic pathway for ganoderic acids in Ganoderma.

Caption: Key environmental and cellular regulators of ganoderic acid biosynthesis.

Experimental Protocols

Accurate investigation of this compound requires robust methodologies for its extraction, separation, and quantification.

Protocol: Triterpenoid Extraction from Ganoderma Fruiting Bodies

This protocol describes a standard method for extracting total triterpenoids.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies (or specific tissues like the pileus).

-

Chloroform (B151607) or 95% Ethanol (v/v).

-

Ultrasonic bath.

-

Rotary evaporator.

-

Filter paper or centrifuge.

-

Methanol (B129727) (HPLC grade).

Procedure:

-

Weigh 1-2 g of the powdered fungal material into a flask.

-

Add 40 mL of chloroform (or ethanol) per gram of sample.[13]

-

Perform ultrasonic extraction for 30-40 minutes at room temperature.

-

Separate the solvent from the fungal biomass by filtration or by centrifuging and collecting the supernatant.

-

Repeat the extraction process (steps 2-4) two more times on the fungal residue to ensure complete extraction.

-

Combine all solvent fractions.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature of 40-50°C.

-

Re-dissolve the dried crude extract in a precise volume of HPLC-grade methanol for analysis.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of ganoderic acids.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.03% aqueous phosphoric acid or 2% acetic acid (v/v).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient optimized to separate the various ganoderic acids (a typical run may start with a low percentage of B, increasing to a high percentage over 40-60 minutes).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol (e.g., 1 mg/mL). From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

-